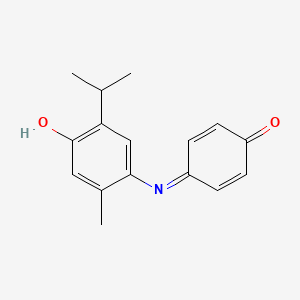![molecular formula C10H22O3 B13797540 1-[2-(2-Propoxyethoxy)ethoxy]propane CAS No. 72072-32-3](/img/structure/B13797540.png)
1-[2-(2-Propoxyethoxy)ethoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(2-PROPOXYETHYL)ETHER can be synthesized through the reaction of diethylene glycol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of BIS(2-PROPOXYETHYL)ETHER involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
BIS(2-PROPOXYETHYL)ETHER undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
BIS(2-PROPOXYETHYL)ETHER is utilized in several scientific research fields:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for various biological reactions.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of BIS(2-PROPOXYETHYL)ETHER involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol dibutyl ether
- Diethylene glycol dimethyl ether
- Diethylene glycol diethyl ether
Comparison
BIS(2-PROPOXYETHYL)ETHER is unique due to its specific ether linkage and propyl groups, which confer distinct solubility and reactivity properties compared to other similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in various applications .
Properties
CAS No. |
72072-32-3 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[2-(2-propoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
InChI Key |
BOGFHOWTVGAYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
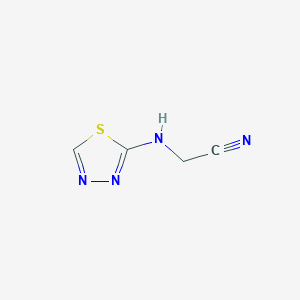

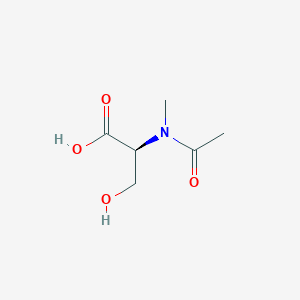
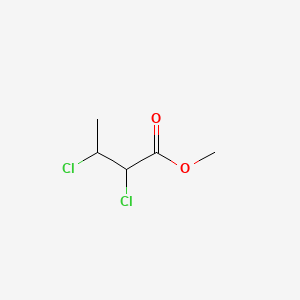

![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
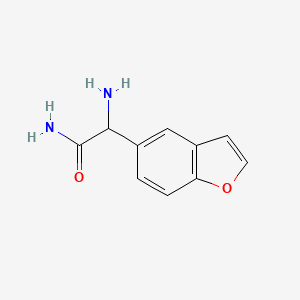
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
